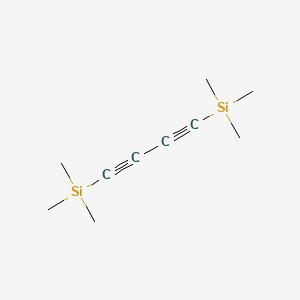

1,4-Bis(trimethylsilyl)-1,3-butadiyne

描述

作用机制

Target of Action

It’s worth noting that this compound is a type of organosilicon compound, which are often used as reagents in organic and organometallic chemistry .

Mode of Action

Organosilicon compounds, in general, are known for their chemical inertness and large molecular volume . These properties make them useful in a variety of chemical reactions.

Biochemical Pathways

1,4-Bis(trimethylsilyl)-1,3-butadiyne has been utilized as a small molecule precursor for carbonization to N,O-containing few-layered carbon sheets via the formation of a polymeric material upon simple air exposure at room temperature

Result of Action

The result of the action of this compound is the formation of N,O-containing few-layered carbon sheets . These carbon sheets are multi-functionalized and have exhibited excellent anode performance in a lithium-ion battery .

Action Environment

The action of this compound seems to be influenced by environmental factors such as air exposure . The compound has been shown to form a polymeric material upon simple air exposure at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature and air exposure.

生化分析

Biochemical Properties

1,4-Bis(trimethylsilyl)-1,3-butadiyne plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through coupling reactions. For instance, it is commonly used in the Hay homo-coupling reaction, which involves the catalytic action of copper and tetramethylethynylenediamine . This reaction is essential for the synthesis of conjugated diynes, which are important intermediates in the production of pharmaceuticals and other bioactive compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable carbon-carbon bonds. The trimethylsilyl groups enhance the compound’s reactivity by stabilizing the intermediate species formed during coupling reactions. This stabilization is crucial for the efficient synthesis of conjugated diynes and other complex molecules. Additionally, the compound’s ability to participate in hydrosilylation reactions further expands its utility in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound retains its reactivity for extended periods, making it a reliable reagent for organic synthesis . Proper handling and storage are essential to maintain its efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate the synthesis of complex organic molecules. It interacts with enzymes and cofactors that catalyze coupling reactions, leading to the formation of conjugated diynes and other bioactive compounds. These metabolic pathways are essential for the production of pharmaceuticals and other biologically active substances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s trimethylsilyl groups enhance its solubility and facilitate its transport across cellular membranes. Additionally, binding proteins and transporters may play a role in its distribution within the cell, ensuring that it reaches its target sites for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function in facilitating biochemical reactions within the cell .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsilyl)-1,3-butadiyne is commonly prepared through the Hay homo-coupling of trimethylsilylacetylene. This reaction involves the use of catalytic copper(I) iodide and tetramethylethynylenediamine in the presence of oxygen and acetone . due to the risk of explosion from static discharge during the addition of the catalyst solution, alternative procedures have been developed. One such method employs the Navale catalyst system, which includes copper(I) iodide and N,N-dimethylaminopyridine in the presence of oxygen and acetonitrile .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The use of robust catalyst systems and minimal manipulation of glass apparatus are emphasized to ensure safety and efficiency .

化学反应分析

Types of Reactions

1,4-Bis(trimethylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diynes.

Reduction: Reduction reactions can yield silylated alkenes or alkanes.

Substitution: Substitution reactions often involve the replacement of trimethylsilyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often employ reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of diynes.

Reduction: Formation of silylated alkenes or alkanes.

Substitution: Formation of various substituted butadiynes.

科学研究应用

1,4-Bis(trimethylsilyl)-1,3-butadiyne has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic and organometallic compounds.

Biology: Employed in the development of bioactive compounds with potential therapeutic properties.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

相似化合物的比较

Similar Compounds

1,4-Bis(trimethylsilyl)benzene: Similar in structure but with a benzene ring instead of a butadiyne motif.

1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene: Contains nitrogen atoms in the ring structure.

1,4-Bis(trimethylsilyl)cyclooctatetraenyl: Features a cyclooctatetraene ring.

Uniqueness

1,4-Bis(trimethylsilyl)-1,3-butadiyne is unique due to its rod-like structure and extensively delocalized electronic structure, which makes it particularly valuable for the synthesis of conjugated organic molecules and organometallic complexes .

属性

IUPAC Name |

trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNVCJHJRYJVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196455 | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-07-2 | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

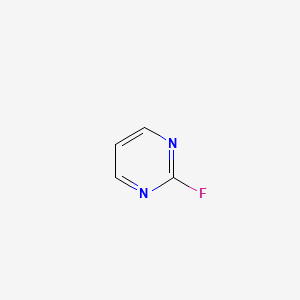

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BTMSB?

A1: The molecular formula of BTMSB is C10H22Si2, and its molecular weight is 210.45 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing BTMSB?

A2: BTMSB has been studied using electron diffraction techniques to determine its structure and intramolecular motions. [] Additionally, silicon-29 and carbon-13 longitudinal nuclear spin relaxation studies have provided insights into the molecular dynamics of BTMSB in solution. []

Q3: Can BTMSB act as a ligand in transition metal complexes?

A3: Yes, BTMSB can act as a bridging ligand in the formation of bimetallic ruthenium complexes. For instance, the reaction of BTMSB with cis-[RuCl2(bpy)2].2H2O yields a complex where the diyne moiety bridges two ruthenium centers. []

Q4: How is BTMSB employed in the synthesis of trans-enediynes?

A4: BTMSB serves as a starting material for the preparation of α-alkynylated zirconacyclopentenes. These intermediates undergo coupling reactions with unsaturated compounds, mediated by zirconium, to yield trans-enediynes regio- and stereoselectively. Interestingly, an alkynyl group shift from the α- to the β-position of the zirconium center is observed during the reaction. [, ]

Q5: What is the role of BTMSB in diyne cross-metathesis (DYCM) reactions?

A5: BTMSB participates as a substrate in DYCM reactions catalyzed by benzylidyne tungsten complexes. The reaction proceeds through a conventional alkyne metathesis mechanism involving reversible carbon-carbon triple bond cleavage and formation. [] This reaction provides access to TMS-capped 1,3-diynes, showcasing BTMSB's utility in synthesizing elaborate diyne derivatives.

Q6: Can BTMSB be used to introduce specific structural motifs into organic compounds?

A6: BTMSB acts as a valuable synthon for introducing the butadiyne motif. For example, it facilitates the synthesis of diacetylenic sterols, potentially photopolymerizable lipids, by serving as the source of the polymerizable diacetylene unit. []

Q7: How does BTMSB react with trimethylaluminium?

A7: In the presence of a catalyst like bis(cyclopentadienyl)zirconium dichloride, BTMSB undergoes carbometallation with trimethylaluminium. This reaction generates an alkenylaluminium intermediate that can be further functionalized. Treatment with electrophiles like D2O, N-bromosuccinimide, or acetyl chloride leads to the formation of 1-substituted derivatives of 2-methyl-1,4-bis(trimethylsilyl)-1-buten-3-yne. [, ]

Q8: How does BTMSB react with tetranuclear rare-earth metal polyhydrido complexes?

A8: BTMSB participates in unique multiple hydrogenation reactions with tetranuclear lutetium and yttrium polyhydrido complexes. This interaction exemplifies the cooperative effects of multiple active sites in these rare-earth metal complexes, yielding polynuclear complexes with distinct structures. []

Q9: What is the outcome of reacting BTMSB with titanocene and zirconocene complexes?

A9: BTMSB exhibits intriguing reactivity with titanocene and zirconocene complexes. For instance, its reaction with bis(η5-cyclopentadienyl)titanium dichloride generates bis(η5-cyclopentadienyl)-2,4-bis(trimethylsilylethynyl)-3,5-bis(trimethylsilyl)titanacyclopenta-2,4-diene. [] Conversely, the reaction with a zirconocene complex derived from n-butene unexpectedly yields a distorted seven-membered cyclic cumulene. []

Q10: How does BTMSB behave in the presence of gallium chloride?

A10: Interestingly, BTMSB, when combined with gallium chloride, facilitates electrophilic aromatic substitution reactions with unusual ortho-selectivity. This system enables the alkenylation of aromatic hydrocarbons at low temperatures, preferentially at the ortho-position of alkyl substituents. []

Q11: Can BTMSB be used in the synthesis of heterocyclic compounds?

A11: BTMSB reacts with various nitrogen-containing nucleophiles to form heterocyclic compounds. For example, reaction with hydrazine yields 3(5)-(trimethylsilylmethyl)pyrazole, while reaction with hydroxylamine produces 5-(trimethylsilylmethyl)isoxazole. [] These reactions highlight BTMSB's versatility in constructing diverse heterocyclic frameworks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。